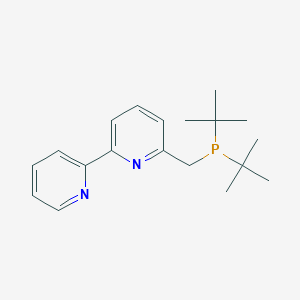

6-((di-tert-Butylphosphino)methyl)-2,2'-bipyridine

Description

6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound is characterized by the presence of a bipyridine backbone with a di-tert-butylphosphino group attached to one of the pyridine rings. The presence of the phosphino group imparts unique reactivity and coordination properties to the compound, making it a valuable ligand in various catalytic processes.

Properties

Molecular Formula |

C19H27N2P |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

ditert-butyl-[(6-pyridin-2-ylpyridin-2-yl)methyl]phosphane |

InChI |

InChI=1S/C19H27N2P/c1-18(2,3)22(19(4,5)6)14-15-10-9-12-17(21-15)16-11-7-8-13-20-16/h7-13H,14H2,1-6H3 |

InChI Key |

HUXGZSMQXUTWRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(CC1=NC(=CC=C1)C2=CC=CC=N2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine typically involves the reaction of 6-bromo-2,2’-bipyridine with di-tert-butylphosphine in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

Starting Materials: 6-bromo-2,2’-bipyridine and di-tert-butylphosphine.

Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A base such as potassium tert-butoxide is used to deprotonate the phosphine and facilitate the nucleophilic substitution reaction.

Product Isolation: The product is typically purified by column chromatography or recrystallization.

Industrial Production Methods

While the synthesis of 6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine is primarily carried out on a laboratory scale, industrial production methods would likely involve similar reaction conditions with optimization for larger-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:

Coordination Reactions: The compound acts as a ligand and forms coordination complexes with transition metals. These complexes are often used in catalytic processes.

Oxidation and Reduction: The phosphino group can undergo oxidation to form phosphine oxides. Reduction reactions can also be carried out to modify the oxidation state of the phosphorus atom.

Substitution Reactions:

Common Reagents and Conditions

Coordination Reactions: Common reagents include transition metal salts such as palladium chloride, platinum chloride, and nickel acetate. Reactions are typically carried out in solvents like dichloromethane or toluene.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the phosphino group.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used to introduce new functional groups onto the bipyridine backbone.

Major Products

The major products formed from these reactions include various metal coordination complexes, phosphine oxides, and substituted bipyridine derivatives. These products have diverse applications in catalysis, materials science, and organic synthesis.

Scientific Research Applications

6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine has a wide range of scientific research applications, including:

Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation. Its ability to form stable coordination complexes with transition metals makes it a valuable catalyst in organic synthesis.

Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties

Biological Research: The compound and its derivatives are used in the study of biological systems, including enzyme mimetics and drug delivery systems. Its ability to coordinate with metal ions makes it useful in the design of metalloprotein models.

Medicinal Chemistry: The compound is investigated for its potential use in medicinal chemistry, including the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine is largely dependent on its application. In catalytic processes, the compound acts as a ligand, forming coordination complexes with transition metals. These complexes facilitate various chemical reactions by stabilizing reactive intermediates and lowering activation energies.

Molecular Targets and Pathways

Transition Metals: The compound forms coordination complexes with transition metals, which are the primary molecular targets in catalytic processes.

Reactive Intermediates: The compound stabilizes reactive intermediates, allowing for more efficient and selective chemical reactions.

Enzyme Mimetics: In biological research, the compound is used to mimic the active sites of enzymes, providing insights into enzyme mechanisms and facilitating the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: A simpler bipyridine compound without the phosphino group. It is also used as a ligand in coordination chemistry but lacks the unique reactivity imparted by the phosphino group.

1,10-Phenanthroline: Another bidentate ligand used in coordination chemistry. It has a similar structure to bipyridine but with an additional nitrogen atom, providing different coordination properties.

Triphenylphosphine: A common phosphine ligand used in catalysis. It lacks the bipyridine backbone and has different steric and electronic properties.

Uniqueness

6-((di-tert-Butylphosphino)methyl)-2,2’-bipyridine is unique due to the presence of both the bipyridine backbone and the di-tert-butylphosphino group. This combination imparts unique reactivity and coordination properties, making it a valuable ligand in various catalytic processes. Its ability to form stable coordination complexes with transition metals and its versatility in different chemical reactions set it apart from other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.